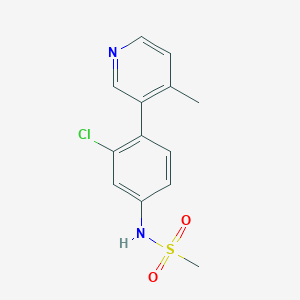
N-(3-Chloro-4-(4-methylpyridin-3-yl)phenyl)methanesulfonamide
カタログ番号 B8622138
分子量: 296.77 g/mol
InChIキー: FWHHUMYIGOBTCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08916553B2
Procedure details


To a solution of Intermediate 27 (0.102 g, 0.466 mmol) and methanesulfonyl chloride (0.043 mL, 0.560 mmol) in DMF (3.26 mL) was added sodium hydride (0.037 g, 0.933 mmol) at room temperature. The reaction mixture was allowed to stir at room temperature for 3 days, then quenched with saturated aqueous NH4Cl solution and diluted with EtOAc. The layers were separated and the aqueous phase was extracted with EtOAc (5×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford a yellow residue, which was further dried under high vacuum. The crude material was dissolved in CH2Cl2 and purified by silica gel chromatography using an ISCO machine (12 g column, 30 mL/min, 0-10% MeOH in CH2Cl2 over 25 min, tr=14 min) to afford the title compound (5.1 mg, 0.016 mmol, 3.54% yield) as a white solid.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[CH3:15])[NH2:5].[CH3:16][S:17](Cl)(=[O:19])=[O:18].[H-].[Na+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][S:17]([CH3:16])(=[O:19])=[O:18])[CH:6]=[CH:7][C:8]=1[C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[CH3:15] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.102 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1C=1C=NC=CC1C
|
|
Name
|
|
|
Quantity
|
0.043 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0.037 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.26 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated aqueous NH4Cl solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with EtOAc (5×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow residue, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was further dried under high vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude material was dissolved in CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an ISCO machine (12 g column, 30 mL/min, 0-10% MeOH in CH2Cl2 over 25 min, tr=14 min)
|
|
Duration
|
14 min
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1C=1C=NC=CC1C)NS(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.016 mmol | |
| AMOUNT: MASS | 5.1 mg | |
| YIELD: PERCENTYIELD | 3.54% | |
| YIELD: CALCULATEDPERCENTYIELD | 3.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

